molecular formula C12H14O2 B8548864 4-Benzyl-3,3-dimethyloxetan-2-one

4-Benzyl-3,3-dimethyloxetan-2-one

Cat. No. B8548864
M. Wt: 190.24 g/mol
InChI Key: HDWMMFGNOHJGES-UHFFFAOYSA-N
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Patent
US08242282B2

Procedure details

2-Methylprop-1-en-1-one (0.04 g, 5.0 mmol) and 2-phenylacetaldehyde (0.60 g, 5.0 mmol) were dissolved in ethylacetate (3.5 mL) and stirred at 0° C. under nitrogen. Zinc(II) chloride (0.03 g, 0.25 mmol) was added quickly and the reaction mixture was kept at 0° C. for a short period and then at room temperature overnight (monitored by TLC). The reaction mixture was then treated at room temperature with a solution of NaHCO3(aq). The organic layers were combined, dried, and concentrated in vacuo, and the crystallization in CH2Cl2:hexane=1:1 gave 4-benzyl-3,3-dimethyloxetan-2-one (0.80 g, 84%).
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.03 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])=[C:3]=[O:4].[C:6]1([CH2:12][CH:13]=[O:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C([O-])(O)=O.[Na+]>C(OC(=O)C)C.[Cl-].[Zn+2].[Cl-]>[CH2:12]([CH:13]1[O:14][C:3](=[O:4])[C:2]1([CH3:5])[CH3:1])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0.04 g
Type
reactant
Smiles
CC(=C=O)C
Name
Quantity
0.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0.03 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture was kept at 0° C. for a short period
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight (monitored by TLC)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crystallization in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(C(O1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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